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Compound of Interest

Compound Name: 2-Butyne-1,4-diol

Cat. No.: B031916 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
butyne-1,4-diol (CAS No: 110-65-6), a key chemical intermediate.[1] The document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its spectral characteristics. Detailed below are its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Molecular Structure and Properties
2-Butyne-1,4-diol is a butynediol where the parent but-2-yne is substituted by hydroxy groups

at positions 1 and 4.[1]

Molecular Formula: C₄H₆O₂[1][2][3]

Molecular Weight: 86.09 g/mol [1][2][3]

Appearance: Yellowish solid[1]

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-butyne-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectral Data for 2-Butyne-1,4-diol[4][5][6]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.2 Singlet 4H -CH₂-

Variable Broad Singlet 2H -OH

Table 2: ¹³C NMR Spectral Data for 2-Butyne-1,4-diol[7][8]

Chemical Shift (δ) ppm Assignment

~50.0 C1, C4 (-CH₂)

~85.0 C2, C3 (-C≡C-)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9] The

spectrum is characterized by absorptions corresponding to the O-H and C≡C bonds.[9]

Table 3: IR Spectral Data for 2-Butyne-1,4-diol[1][2][10]

Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3400 - 3200 Strong, Broad
O-H Stretch (H-

bonded)
Alcohol (-OH)

3000 - 2850 Medium C-H Stretch Alkane (-CH₂)

2260 - 2100 Weak to Medium C≡C Stretch Alkyne (-C≡C-)

1100 - 1000 Strong C-O Stretch Alcohol (C-O)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for 2-Butyne-1,4-diol[1][3][11]

m/z Relative Intensity Assignment

86 Moderate [M]⁺ (Molecular Ion)

85 High [M-H]⁺

57 High [M-CHO]⁺ or [C₃H₅O]⁺

55 Moderate [M-CH₂OH]⁺

31 High [CH₂OH]⁺

Experimental Protocols
The following protocols describe the general methodologies for acquiring the spectroscopic

data presented above.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of 2-butyne-1,4-diol in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or D₂O).[9]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v) if

not already present in the solvent.[9]

Transfer the solution to a 5 mm NMR tube.[9]

¹H NMR Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.[9]
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Acquire the spectrum using a standard one-pulse experiment.[9]

Typical parameters include a spectral width of ~15 ppm, a relaxation delay of 1-5 seconds,

and an acquisition time of 2-4 seconds.[9]

Co-add 8 to 16 scans to improve the signal-to-noise ratio.[9]

Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by

phase and baseline correction. Reference the chemical shifts to TMS at 0.00 ppm.[9]

¹³C NMR Data Acquisition:

Perform a proton-decoupled experiment to simplify the spectrum and enhance sensitivity.[9]

Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds,

and an acquisition time of 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may

range from several hundred to several thousand depending on the sample concentration and

instrument sensitivity.

Process the FID similarly to the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[9]

Sample Preparation (KBr Pellet Method):

Grind a small amount of solid 2-butyne-1,4-diol (1-2 mg) with anhydrous potassium bromide

(KBr) (100-200 mg) to a fine powder.[9]

Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

Data Acquisition:

Record a background spectrum of the empty sample compartment or a pure KBr pellet.[9]

Place the sample pellet in the spectrometer's sample holder.[9]
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Acquire the spectrum over a range of 4000-400 cm⁻¹.[9]

Co-add 16 to 32 scans to improve the signal-to-noise ratio. The final spectrum is typically

presented as transmittance or absorbance versus wavenumber (cm⁻¹).[9]

Mass Spectrometry Protocol
Instrumentation: An electrospray ionization (ESI) mass spectrometer is suitable for the analysis

of diols.[12]

Sample Preparation:

Dissolve the 2-butyne-1,4-diol sample in a suitable solvent (e.g., methanol, acetonitrile, or

water) to a concentration of approximately 10-100 micrograms per mL.[13]

If necessary, filter the solution to remove any particulate matter.[13]

Transfer the solution to a standard 2 mL mass spectrometry vial.[13]

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source of the mass spectrometer.

Ionize the sample using a standard electron impact energy of 70 eV.

Separate the resulting ions in the mass analyzer based on their mass-to-charge (m/z) ratio.

Detect the ions and generate a mass spectrum representing the relative abundance of each

ion.

Workflow Visualization
The logical flow of spectroscopic analysis for a chemical compound like 2-butyne-1,4-diol is
depicted below.
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Caption: Workflow for Spectroscopic Analysis of 2-Butyne-1,4-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [guidechem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b031916?utm_src=pdf-body-img
https://www.benchchem.com/product/b031916?utm_src=pdf-body
https://www.benchchem.com/product/b031916?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/2-butyne-1-4-diol-dic2219.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 2-Butyne-1,4-diol [webbook.nist.gov]

3. 2-Butyne-1,4-diol [webbook.nist.gov]

4. 2-Butyne-1,4-diol(110-65-6) 1H NMR spectrum [chemicalbook.com]

5. spectrabase.com [spectrabase.com]

6. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. 2-Butyne-1,4-diol(110-65-6) 13C NMR [m.chemicalbook.com]

8. spectrabase.com [spectrabase.com]

9. benchchem.com [benchchem.com]

10. 2-Butyne-1,4-diol(110-65-6) IR Spectrum [m.chemicalbook.com]

11. 2-Butyne-1,4-diol(110-65-6) MS [m.chemicalbook.com]

12. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research
Facility [massspec.chem.ox.ac.uk]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Butyne-1,4-diol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031916#spectroscopic-data-nmr-ir-mass-spec-of-2-
butyne-1-4-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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